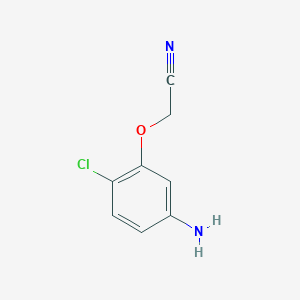
2-oxo-2-phenyl-N-prop-2-ynylacetamide
Descripción general
Descripción
2-oxo-2-phenyl-N-prop-2-ynylacetamide is an organic compound with a unique structure that combines a phenyl group, an oxo group, and a prop-2-ynyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenyl-N-prop-2-ynylacetamide can be achieved through the Sonogashira cross-coupling reaction. This method involves the coupling of 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-3-carbaldehyde with N-(2-iodophenyl)acetamide in the presence of palladium acetate (Pd(OAc)2) and copper iodide (CuI) as catalysts . The reaction is typically carried out in a solvent mixture of tetrahydrofuran (THF) and dimethylformamide (DMF) with diisopropylethylamine as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction provides a scalable and efficient route for its synthesis. The use of palladium and copper catalysts, along with appropriate solvents and bases, allows for high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-oxo-2-phenyl-N-prop-2-ynylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl and prop-2-ynyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
2-oxo-2-phenyl-N-prop-2-ynylacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-oxo-2-phenyl-N-prop-2-ynylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-N,2-diphenylacetamide: Shares a similar oxo and phenyl structure but lacks the prop-2-ynyl group.
N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide: Similar structure with a quinoline moiety.
Uniqueness
2-oxo-2-phenyl-N-prop-2-ynylacetamide is unique due to the presence of the prop-2-ynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications.
Propiedades
Fórmula molecular |
C11H9NO2 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
2-oxo-2-phenyl-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C11H9NO2/c1-2-8-12-11(14)10(13)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,12,14) |
Clave InChI |
DACHIOOUAASKPB-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC(=O)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B8471675.png)
![5-[1,3]Dioxolan-2-ylmethyl-pyrazin-2-ylamine](/img/structure/B8471682.png)












